1-(2-Ethynylazepan-1-yl)ethanone
Description
1-(2-Ethynylazepan-1-yl)ethanone is a ketone derivative featuring a seven-membered azepane ring substituted with an ethynyl (acetylene) group at the 2-position. Its molecular structure combines the rigidity of an alkyne with the conformational flexibility of an azepane ring, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.
Properties
CAS No. |
130609-75-5 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(2-ethynylazepan-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3 |
InChI Key |
ZCWSFIIJZBUQQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCCC1C#C |
Canonical SMILES |
CC(=O)N1CCCCCC1C#C |
Synonyms |
1H-Azepine, 1-acetyl-2-ethynylhexahydro- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethynylazepan-1-yl)ethanone typically involves the reaction of hexahydro-1H-azepin-1-amine with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethynylazepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-Ethynylazepan-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethynylazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hexahydro-1H-azepin-1-yl moiety can interact with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The following table compares key structural features of 1-(2-Ethynylazepan-1-yl)ethanone with two analogs from the evidence:
- Azepane vs.
- Reactivity: The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas nitro and amino groups in 1-(2-Amino-6-nitrophenyl)ethanone are redox-active, and the hydrazino group in A12 facilitates Schiff base formation .
Limitations and Knowledge Gaps
The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Critical gaps include:
- Experimental data on reactivity, stability, and biological activity.
- Synthesis protocols and yield optimization.
- Regulatory or safety classifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
